Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- typically involves the reaction of 4-hydroxybenzonitrile with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction is carried out at room temperature for about 0.5 hours. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenol group can be substituted with various electrophiles under acidic conditions.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as p-toluenesulfonic acid (PTSA), and bases like potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory agent by inhibiting the production of inflammatory factors in cells.
Materials Science: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Agriculture: It exhibits antibacterial and antifungal activities, making it useful in developing new pesticides and fungicides.
Mechanism of Action
The mechanism of action of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- involves the inhibition of specific signaling pathways. For instance, it has been shown to block the activation of the nuclear factor κB (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response . This inhibition leads to a decrease in the production of inflammatory cytokines such as TNF-α and IL-1β.
Comparison with Similar Compounds
Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazol-2-thiol: This compound has similar antibacterial properties but differs in its sulfur-containing structure.
2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: This derivative is used in photoluminescent applications similar to Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-.
The uniqueness of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- lies in its combination of phenol and oxadiazole functionalities, which confer both biological activity and useful photophysical properties.
Properties
CAS No. |
49787-03-3 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-6-10(7-9-12)13-15-14(18-16-13)11-4-2-1-3-5-11/h1-9,17H |
InChI Key |
HPGXCZMZBWOELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.